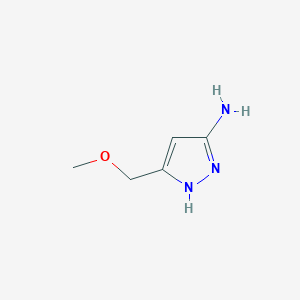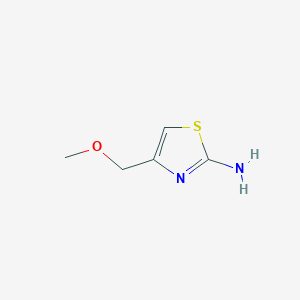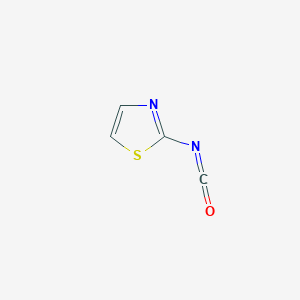
4-Aminopyridine-2,6-dicarboxylic acid
Descripción general
Descripción
4-Aminopyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isostructurality in Amino Molecular Salts
Research by Medishetty et al. (2022) explored the crystal structures of molecular salts involving 4-aminopyridine. They synthesized molecular salts with 4-aminopyridine and studied their isostructurality driven by noncovalent synthons, highlighting the structural versatility and potential applications of these compounds in crystal engineering (Medishetty et al., 2022).
Use in In Vivo Experiments
A study by Segovia et al. (1997) investigated the effects of 4-aminopyridine on extracellular concentrations of glutamate in the striatum of rats. This research explored the potential use of 4-aminopyridine in in vivo experiments using microdialysis, providing insights into its neurochemical applications (Segovia et al., 1997).
Application in Material Science and Biochemistry
Toniolo et al. (1998) discussed the use of a nitroxide spin-labeled derivative of 4-aminopyridine in material science and biochemistry. Their research highlights its role as an inducer in peptides and a probe in electron spin resonance and fluorescence quenching studies (Toniolo et al., 1998).
Synthesis and Characterization of Metal-Organic Frameworks
Gao et al. (2006) conducted a study on the synthesis and characterization of metal-organic frameworks using4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Their research offers insights into the construction of coordination polymers and their potential applications in various fields, including material science (Gao et al., 2006).
X-ray Crystal Structure and In Vitro Cytotoxicity Studies
Research by Aliabadi et al. (2021) involved the investigation of X-ray crystal structures and in vitro cytotoxicity of Ga(III) complexes containing pyridine dicarboxylic acid derivatives. This study provides valuable data on the potential medical applications of these compounds, particularly in the context of cancer research (Aliabadi et al., 2021).
Lanthanide Coordination Polymers
Sun et al. (2009) explored the formation of two-dimensional and three-dimensional lanthanide coordination polymers built from 4-hydroxypyridine-2,6-dicarboxylic acid ligands. Their work contributes to the understanding of the structural diversity and potential applications of lanthanide-based coordination polymers (Sun et al., 2009).
Molecular Salts and Crystal Engineering
Research on crystalline solids composed of aminopyridines and dicarboxylic acids, including 4-aminopyridine, by Sandhu et al. (2013), provides insights into the formation of organic salts and their implications in crystal engineering. This research is significant in understanding the structural aspects of these molecular salts (Sandhu et al., 2013).
Molecular Imprinting and Solid Phase Extraction
Mullett et al. (2000) studied a molecularly imprinted polymer using 2-aminopyridine for selective solid-phase extraction of 4-aminopyridine. This research demonstrates the application of molecular imprinting technology for selective extraction and analysis, highlighting its potential in analytical chemistry (Mullett et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of 4-Aminopyridine-2,6-dicarboxylic acid is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .
Mode of Action
This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by this compound affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .
Result of Action
The molecular and cellular effects of this compound’s action include the prolongation of compound action potentials in nerve roots and the increased release of neurotransmitters . These effects facilitate enhanced neuronal signaling, which can be beneficial in managing neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Análisis Bioquímico
Biochemical Properties
4-Aminopyridine-2,6-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At high doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and potential toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s impact on metabolic pathways can lead to changes in cellular energy production and utilization, highlighting its potential as a metabolic modulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of the compound is crucial for understanding its precise mode of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-aminopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEBMGYEECNNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633861 | |
| Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-49-0 | |
| Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















